molecular formula C26H20ClN3O2S B11240082 N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B11240082
M. Wt: 474.0 g/mol
InChI Key: DARGMMNHWMCHGY-UHFFFAOYSA-N
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Description

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazole structure. This is followed by the introduction of the 4-chlorophenyl group and the xanthene-9-carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Cholic Acid: A bile acid involved in lipid digestion.

Uniqueness

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C26H20ClN3O2S

Molecular Weight

474.0 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C26H20ClN3O2S/c27-17-11-9-16(10-12-17)24-20(30-13-14-33-26(30)29-24)15-28-25(31)23-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)23/h1-12,23H,13-15H2,(H,28,31)

InChI Key

DARGMMNHWMCHGY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C6=CC=C(C=C6)Cl

Origin of Product

United States

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